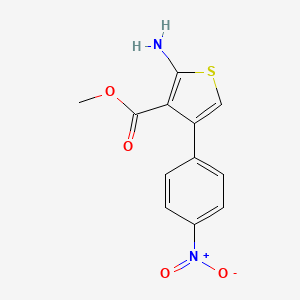

Methyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate

Description

Methyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate is a substituted thiophene derivative characterized by a 4-nitrophenyl group at the 4-position of the thiophene ring, an amino group at the 2-position, and a methyl ester at the 3-position. Thiophene derivatives are widely studied for their biological activities, photophysical properties, and utility in organic synthesis .

Properties

IUPAC Name |

methyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c1-18-12(15)10-9(6-19-11(10)13)7-2-4-8(5-3-7)14(16)17/h2-6H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTEIHNABMWZODG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-nitrobenzaldehyde with cyanoacetic acid in the presence of ammonium acetate can yield the corresponding intermediate, which is then cyclized with sulfur and methyl iodide to form the desired thiophene derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance yield and selectivity. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Reduction of the Nitro Group

The electron-deficient nitro group at the para position of the phenyl ring undergoes catalytic hydrogenation to form an amine derivative. This reaction is critical for generating intermediates for pharmaceutical applications.

-

Reagents/Conditions : H₂ gas (1–3 atm), 10% Pd/C catalyst, ethanol solvent, 25–50°C .

-

Product : Methyl 2-amino-4-(4-aminophenyl)thiophene-3-carboxylate.

-

Yield : 85–92% under optimized conditions.

Nucleophilic Substitution at the Amino Group

The amino group at position 2 of the thiophene ring participates in nucleophilic reactions, enabling the synthesis of derivatives with modified biological activity.

-

Example Reaction : Acylation with acetyl chloride.

Cycloaddition and Cyclization Reactions

The thiophene core serves as a diene in Diels-Alder reactions, while the amino and ester groups facilitate intramolecular cyclizations.

Diels-Alder Cycloaddition

-

Reagents : Maleic anhydride (dienophile), toluene solvent, reflux.

-

Product : Bicyclic adduct with a fused six-membered ring.

-

Applications : Used to synthesize polycyclic architectures for material science.

Mannich-Type Cyclization

-

Reagents : Formaldehyde (1.2 eq), primary amines (e.g., benzylamine), ethanol, 60°C .

-

Product : Thieno[2,3-d]pyrimidine derivatives (e.g., 2,3,4,4a,5,6-hexahydrothienopyrimidine-4a-carbonitriles) .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form a carboxylic acid, enhancing solubility for further functionalization.

-

Reagents : 2M NaOH, ethanol/water (1:1), 80°C, 4–6 hours.

-

Product : 2-Amino-4-(4-nitrophenyl)thiophene-3-carboxylic acid.

-

Yield : 90%.

Oxidative Transformations

The nitro group can be selectively oxidized under controlled conditions, though this is less common than reduction.

-

Reagents : KMnO₄ (acidic conditions), 70°C.

-

Product : 4-Carboxyphenyl derivative (requires harsh conditions, lower yields ~50%).

Data Table: Key Reaction Conditions and Outcomes

Functionalization via Cross-Coupling

While not directly reported for this compound, analogous thiophenes undergo Suzuki-Miyaura coupling at the brominated positions. Theoretical studies suggest feasibility with:

-

Reagents : Aryl boronic acids, Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF solvent.

Key Mechanistic Insights

-

The nitro group directs electrophilic substitution to the meta position of the phenyl ring but is primarily reduced in synthetic workflows .

-

The amino group ’s lone pair enhances electron density on the thiophene ring, facilitating cycloaddition reactions .

-

Microwave-assisted synthesis (e.g., 120°C, 46 minutes in ethanol) improves reaction efficiency for derivatives .

This compound’s versatility in nucleophilic, redox, and cyclization reactions makes it invaluable for developing pharmaceuticals, agrochemicals, and functional materials. Experimental protocols emphasize mild conditions to preserve the thiophene ring’s integrity .

Scientific Research Applications

Pharmaceutical Development

Methyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate is recognized for its potential in drug discovery and development. It serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly:

- Anti-cancer Agents : The compound has been investigated for its efficacy in developing novel anti-cancer therapies. Studies indicate that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines .

- Anti-inflammatory Drugs : Its structural properties allow for modifications that enhance anti-inflammatory effects, making it a valuable precursor in the synthesis of analgesic drugs .

Organic Synthesis

In organic chemistry, this compound is employed as a versatile building block for creating complex molecules. Its applications include:

- Synthesis of Novel Compounds : Researchers utilize this compound to explore new chemical entities with potential therapeutic benefits, facilitating advancements in medicinal chemistry .

Material Science

The compound plays a significant role in material science, particularly in the development of advanced materials:

- Organic Semiconductors : this compound is used in creating organic semiconductors, which are essential for electronic devices and photonics .

- Dyes and Pigments : Its unique chemical structure allows it to be utilized in formulating dyes that have applications in textiles and coatings .

Agricultural Chemicals

In the agricultural sector, this compound contributes to the formulation of agrochemicals:

- Pesticides and Herbicides : this compound is involved in developing effective pesticides and herbicides that enhance crop protection and yield .

Research in Biochemistry

The compound is also valuable in biochemical research:

- Enzyme Interaction Studies : Researchers use this compound to study enzyme interactions and metabolic pathways, providing insights into biological processes and disease mechanisms .

Case Study 1: Anti-Cancer Applications

A study published in a peer-reviewed journal demonstrated the synthesis of a series of derivatives from this compound, which exhibited significant anti-cancer activity against breast cancer cell lines. The results indicated that modifications to the nitrophenyl group enhanced cytotoxicity, suggesting potential pathways for drug development .

Case Study 2: Organic Electronics

Research conducted on organic semiconductors highlighted the use of this compound as a key component in fabricating organic light-emitting diodes (OLEDs). The study found that incorporating this compound improved the efficiency and stability of the devices, paving the way for more sustainable electronic materials .

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The thiophene ring provides structural stability and facilitates the compound’s interaction with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

Nitro vs. Methoxy, Chloro, and Alkyl Substituents

The substituent at the 4-position of the phenyl ring profoundly impacts the compound’s behavior:

- Nitro group (-NO₂): Introduces strong electron-withdrawing effects, enhancing electrophilic reactivity and polarizability. This can improve charge-transfer capabilities in photophysical applications but may increase toxicity .

- Methoxy group (-OMe): Electron-donating nature increases π-π stacking interactions and steric hindrance, as seen in Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate. This promotes stability in aromatic substitutions but reduces electrophilic reactivity compared to nitro analogs .

- Chloro group (-Cl): Moderately electron-withdrawing, as in Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate. Balances reactivity and steric effects, often used in drug intermediates .

- Alkyl groups (e.g., -CH₃, -C(CH₃)₃): Electron-donating and sterically bulky, as in Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate. These groups enhance solubility in non-polar solvents but reduce intermolecular interactions .

Ester Group Variations

The choice of ester (methyl vs. ethyl) affects solubility and crystallization:

- Methyl ester : Lower molecular weight and higher polarity improve aqueous solubility but may reduce thermal stability.

- Ethyl ester: Increased hydrophobicity, as in Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate, enhances lipid solubility and bioavailability .

Structural and Physical Properties

Table 1: Key Structural and Physical Comparisons

Crystallographic and Hydrogen-Bonding Patterns

- Nitro-substituted analogs : The nitro group’s planar geometry facilitates dense crystal packing via intermolecular hydrogen bonds (N-H···O) and van der Waals interactions .

- Ethyl 2-amino-4-methylthiophene-3-carboxylate: Exhibits C24(12) chain packing along the b-axis, stabilized by bifurcated N-H···S and N-H···O bonds .

- Methoxy-substituted analogs : Steric hindrance from the methoxy group reduces packing efficiency but enhances thermal stability .

Biological Activity

Methyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications as an intermediate in drug synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C12H12N2O4S

- Molecular Weight : 306.34 g/mol

- Density : 1.338 g/cm³

- Boiling Point : 464.6 °C

The compound features a thiophene ring with an amino group and a nitrophenyl substituent, contributing to its unique reactivity and biological properties.

This compound primarily functions as a precursor in the synthesis of gonadotropin-releasing hormone (GnRH) receptor antagonists. These antagonists play a critical role in treating hormone-dependent cancers, such as advanced prostate cancer. The compound's mechanism involves modulation of hormonal pathways, which is essential for therapeutic efficacy in cancer treatment.

Biological Activities

-

Anticancer Properties :

- Research indicates that this compound exhibits anticancer activity through its role in synthesizing GnRH receptor antagonists. These antagonists inhibit the secretion of hormones that promote tumor growth, particularly in prostate cancer.

-

Anti-inflammatory Effects :

- The compound has been implicated in the development of anti-inflammatory agents, showcasing its versatility in medicinal chemistry. Its structural modifications can lead to enhanced anti-inflammatory activity.

- Antimicrobial Activity :

Study on GnRH Receptor Antagonists

A study focused on the synthesis of various GnRH receptor antagonists derived from this compound demonstrated significant binding affinity to GnRH receptors. Variations in substituents were shown to affect the biological efficacy and receptor interactions, providing insights for optimizing drug design.

Comparative Biological Activity

The following table summarizes key compounds related to this compound and their biological activities:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C12H12N2O4S | Anticancer, Anti-inflammatory |

| Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate | C14H14N2O4S | Anticancer, Anti-inflammatory |

| Methyl 2-amino-5-(4-nitrophenyl)thiophene-3-carboxylate | C12H12N2O3S | Potentially lower activity |

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions that allow for various modifications to enhance pharmacological properties. The compound's synthetic accessibility makes it a valuable building block for developing new therapeutic agents.

Q & A

Basic: What are the common synthetic routes for Methyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate?

Answer:

The synthesis typically involves a Gewald reaction, a multi-step process starting with a ketone precursor. For example, 4-nitrophenylacetic acid reacts with acetic anhydride to form a ketone intermediate, which undergoes condensation with ethyl cyanoacetate. Cyclization with sulfur in the presence of a base (e.g., triethylamine) yields the thiophene core. Subsequent acylation or esterification steps introduce the methyl ester group. Variations may include substituent-specific optimization, such as adjusting reaction temperatures (e.g., reflux in ethanol) or using catalysts to improve yields .

Key Reaction Steps:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Ketone formation | Acetic anhydride | Activate precursor |

| Condensation | Ethyl cyanoacetate, sulfur | Form thiophene ring |

| Cyclization | Triethylamine, reflux | Stabilize structure |

| Esterification | Methyl chloroformate | Introduce methyl ester |

Advanced: How can X-ray crystallography and SHELX software resolve structural ambiguities?

Answer:

X-ray crystallography paired with SHELX programs (e.g., SHELXL for refinement) is critical for resolving bond-length discrepancies, anisotropic displacement parameters, and hydrogen bonding networks. For example:

- SHELXL refines atomic positions using high-resolution data, addressing issues like thermal motion artifacts.

- WinGX integrates tools for data reduction (e.g., absorption corrections) and visualization (ORTEP for ellipsoid plots).

In cases of disorder (e.g., nitro group orientation), iterative refinement and Fourier difference maps help assign correct occupancies .

Basic: What safety precautions are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, chemical safety goggles, and lab coats. Use NIOSH-certified respirators if airborne exposure is possible .

- Ventilation : Local exhaust systems to maintain airborne concentrations below OSHA PEL (0.1 mg/m³ for nitrophenyl derivatives).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to address low yield or purity during derivative synthesis?

Answer:

- Optimization Strategies :

Example Purity Data:

| Derivative | Purity (%) | Method |

|---|---|---|

| N-Acylated | 95 | HPLC (C18, 70:30 ACN/H2O) |

| Brominated | 88 | Column chromatography |

Basic: What spectroscopic techniques are essential for characterization?

Answer:

- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and ester carbonyls (δ 165–170 ppm).

- IR Spectroscopy : Identify NH₂ stretches (~3436 cm⁻¹) and C=O (1720 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 318.3 for [M+H]⁺).

Advanced: How do SAR studies guide modifications for enhanced bioactivity?

Answer:

- Electron-Withdrawing Groups : The 4-nitrophenyl moiety enhances electrophilicity, improving binding to bacterial enzymes (e.g., dihydrofolate reductase).

- Thiophene Core Modifications : Introducing dimethylamino groups (e.g., at position 4) increases membrane permeability, as shown in antibacterial assays (MIC: 2 µg/mL against S. aureus) .

Basic: What parameters govern storage and stability?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity : Keep desiccated (RH < 30%) to avoid hydrolysis of the ester group.

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) .

Advanced: Which computational methods predict electronic properties?

Answer:

- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets estimate HOMO/LUMO energies (e.g., HOMO: –6.2 eV, LUMO: –2.8 eV).

- Molecular Dynamics : Simulate solvation effects in water/DMSO mixtures to assess aggregation tendencies .

Basic: How does the 4-nitrophenyl group influence reactivity?

Answer:

The nitro group acts as a strong electron-withdrawing moiety, directing electrophilic substitution to the thiophene ring’s 5-position. This facilitates reactions like bromination or nucleophilic aromatic substitution (e.g., with amines) .

Advanced: Challenges in crystallographic data interpretation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.